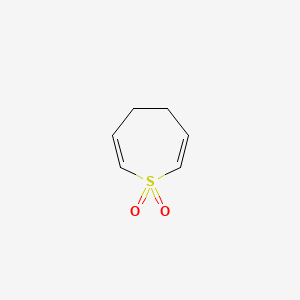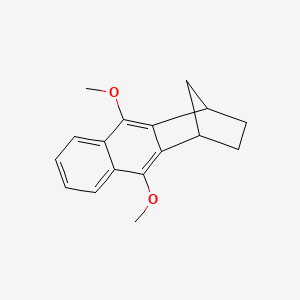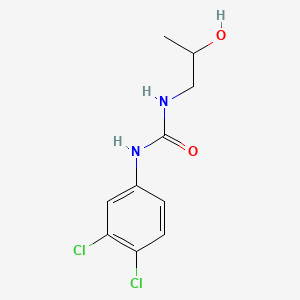
4,5-Dihydrothiepin 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydrothiepin 1,1-dioxide is a heterocyclic compound with the molecular formula C6H8O2S It is a sulfone derivative of thiepin, characterized by a seven-membered ring containing sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydrothiepin 1,1-dioxide typically involves the reaction between sulfur dioxide and vinyldiazomethane. This reaction yields the desired compound through a probable mechanism involving the formation of intermediate episulphones . The reaction conditions generally require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained efficiently .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydrothiepin 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfoxides and sulfones, while reduction reactions produce sulfides. Substitution reactions result in the formation of various substituted thiepin derivatives.
Scientific Research Applications
4,5-Dihydrothiepin 1,1-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Dihydrothiepin 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may interact with enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Thiepin: The parent compound of 4,5-Dihydrothiepin 1,1-dioxide, lacking the sulfone group.
1,2,4-Benzothiadiazine 1,1-dioxide: A related compound with a similar sulfone group but a different ring structure.
4,5-Dihydro-3-methylthiophene 1,1-dioxide: Another sulfone derivative with a different substitution pattern.
Uniqueness
This compound is unique due to its seven-membered ring structure and the presence of both sulfur and oxygen atoms. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
29520-87-4 |
|---|---|
Molecular Formula |
C6H8O2S |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
4,5-dihydrothiepine 1,1-dioxide |
InChI |
InChI=1S/C6H8O2S/c7-9(8)5-3-1-2-4-6-9/h3-6H,1-2H2 |
InChI Key |
FAQFAFHVYALEBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CS(=O)(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine]](/img/structure/B11952481.png)

![tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane](/img/structure/B11952489.png)
![methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11952505.png)

![N-Butyl-N'-[4-(diethylamino)phenyl]urea](/img/structure/B11952512.png)


![4-{[2-(Hexadecyloxy)-5-(methoxycarbonyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B11952531.png)




